molecular formula C24H24N2O5S2 B12457120 2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid

2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid

Cat. No.: B12457120
M. Wt: 484.6 g/mol
InChI Key: RNICWTYEMLCCAS-UHFFFAOYSA-N
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Description

Chemical Taxonomy and IUPAC Nomenclature

The systematic IUPAC name delineates its molecular architecture with precision:

Structural Component Description
Parent structure Benzoic acid (carboxylic acid at position 1)
Substituent at position 2 Hydroxyl group (-OH)
Substituent at position 4 Hexanoylamino group (-NHC(O)C5H10-) linked to a thiazolidinone moiety
Thiazolidinone core 1,3-thiazolidin-4-one with sulfur at position 2 and ketone at position 4
Position 5 substitution (5Z)-5-[(4-methylphenyl)methylidene] group (aromatic Schiff base derivative)

The Z-configuration of the methylidene group at position 5 ensures spatial alignment critical for intermolecular interactions, while the hexanoylamino spacer bridges the benzoic acid and thiazolidinone domains, optimizing solubility and steric compatibility.

Historical Context in Rhodanine Derivative Research

Rhodanine, first synthesized in 1877 by Marceli Nencki, laid the foundation for bioactive heterocycles. Modern derivatization strategies, exemplified by this compound, emerged from mid-20th-century efforts to enhance the antimicrobial and antiviral profiles of thiazolidinones. Key milestones include:

  • 1960s–1980s : Discovery of 4-thiazolidinones as acetylcholinesterase inhibitors, with substitutions at positions 3 and 5 shown to modulate activity.
  • 2000s–2020s : Rational design of rhodanine hybrids, such as furanyl methylidene analogs, demonstrating broad-spectrum antiviral activity against coronaviruses.
  • 2020s : Integration of extended alkyl chains (e.g., hexanoylamino groups) to improve membrane permeability and target engagement, as seen in this compound.

The compound’s synthesis follows established protocols for rhodanine derivatives, involving cyclocondensation of mercaptoacetic acid with Schiff bases under Dean-Stark conditions.

Position Within 4-Thiazolidinone Pharmacophores

This molecule exemplifies three pharmacophoric elements critical to 4-thiazolidinone bioactivity:

Electrophilic Warhead

The 4-oxo-2-sulfanylidene group acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Comparative studies show that derivatives with electron-withdrawing substituents (e.g., sulfanylidene) exhibit lower IC~50~ values (e.g., 0.16 µM vs. 7.49 µM for rivastigmine analogs).

Aromatic Pharmacophore

The (4-methylphenyl)methylidene group enhances π-π stacking with hydrophobic enzyme pockets. Molecular docking studies on analogous compounds reveal binding affinities (K~i~ = 8.14–33.00 nM) rivaling donepezil, a standard AChE inhibitor.

Solubility-Enhancing Moiety

The hexanoylamino-benzoic acid component balances lipophilicity and aqueous solubility, as evidenced by LogP values (~2.98) comparable to clinically approved drugs. This moiety also facilitates hydrogen bonding with polar residues in target proteins, as observed in rhodanine derivatives targeting VEGFR-2 and RXRα.

Table 1 : Structural Comparison with Related 4-Thiazolidinones

Compound Key Substitutions Biological Target IC~50~ / K~i~
FD007 (Rhodanine analog) Furanyl methylidene SARS-CoV-2 spike protein 1.68 ± 0.22 µM
4a (Thiazolidinone derivative) 4-Fluoro-phenyl, tetrahydroquinazolinyl Pseudomonas fluorescens MIC = 100 µg/mL
Subject Compound Hexanoylamino-benzoic acid, (4-methylphenyl) AChE/BChE Predicted K~i~ < 10 nM

Properties

IUPAC Name

2-hydroxy-4-[6-[5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNICWTYEMLCCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidinone Core Synthesis

The thiazolidinone ring is synthesized via cyclocondensation reactions. A widely adopted method involves:

  • Schiff Base Formation : Reacting 4-methylbenzaldehyde with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone.
  • Cyclization : Treating the thiosemicarbazone with mercaptoacetic acid in dry benzene or toluene under Dean-Stark conditions to facilitate water removal. Alternatively, phosphorous oxychloride (POCl₃) serves as a cyclizing agent, particularly for introducing the sulfanylidene group.

Mechanism : The thiosemicarbazone undergoes nucleophilic attack by the thiol group of mercaptoacetic acid, followed by intramolecular cyclization to form the 1,3-thiazolidin-4-one scaffold. The (Z)-configuration at the benzylidene position is stabilized by conjugation.

Hexanoylamino Linker Incorporation

The hexanoyl chain is introduced via:

  • Esterification : Hexanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Nucleophilic Substitution : Reacting the acid chloride with the amine group of the thiazolidinone intermediate in the presence of a base (e.g., triethylamine) to form the hexanoylamino-thiazolidinone derivative.

Key Considerations :

  • Anhydrous conditions prevent hydrolysis of the acid chloride.
  • Temperature control (0–5°C) minimizes side reactions.

Coupling to Benzoic Acid Moiety

The final step involves coupling the hexanoylamino-thiazolidinone to 2-hydroxy-4-aminobenzoic acid:

  • Protection of Amine : The amine group of 4-aminobenzoic acid is protected using tert-butoxycarbonyl (Boc) to avoid unwanted side reactions.
  • Peptide Coupling : A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitates amide bond formation between the hexanoylamino-thiazolidinone and the protected benzoic acid.
  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) yields the final product.

Optimization Strategies

Cyclocondensation Efficiency

  • Solvent Selection : Dry benzene or toluene enhances cyclization yield by azeotropic water removal.
  • Catalyst Use : POCl₃ improves reaction rates for thiazolidinone formation, achieving yields >75%.

Stereochemical Control

  • The (Z)-configuration of the benzylidene group is favored due to conjugation with the thiazolidinone ring. Microwave-assisted synthesis (100°C, 30 min) enhances stereoselectivity.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (mp: 165–167°C).

Spectroscopic Validation

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 12.5 (s, 1H, COOH), 8.2 (s, 1H, NH), 7.8–7.2 (m, 4H, aromatic), 2.4 (s, 3H, CH₃).
  • FT-IR (KBr) : 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).

Data Tables

Table 1: Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Reference
Thiazolidinone formation 4-Methylbenzaldehyde, POCl₃, 80°C, 4h 78
Hexanoyl coupling Hexanoyl chloride, Et₃N, 0°C, 2h 85
Benzoic acid coupling EDC/HOBt, RT, 12h 70

Table 2: Spectroscopic Data Comparison

Parameter Reported Values Source
Molecular Weight 484.59 g/mol
Melting Point 165–167°C
¹³C-NMR (DMSO-d₆) 175.2 (C=O), 140.1 (C=N), 35.4 (CH₂)

Challenges and Solutions

  • Low Solubility : Ultrasonic treatment in DMSO (125 mg/mL) improves dissolution for biological testing.
  • Byproduct Formation : Gradient chromatography (hexane → ethyl acetate) effectively separates regioisomers.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Thiazolidinone Derivatives

a) 4-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic Acid (BML-260)
  • Structure: Lacks the hexanoylamino linker; substituents include a simple benzylidene group.
  • Activity : Reported in anticancer screens but with lower solubility due to the absence of the aliphatic chain .
  • Synthesis: Condensation of benzaldehyde with thiazolidinone precursors in ethanol/K₂CO₃ .
b) (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one
  • Structure : Incorporates an indolylmethylene group instead of 4-methylphenyl.
  • Activity : Demonstrates potent antibacterial and antifungal effects, attributed to the indole’s electron-rich aromatic system .
c) 4-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic Acid
  • Structure : Shorter butyric acid chain and methoxy-substituted benzylidene.
  • Activity : Moderate carbonic anhydrase inhibition, with the methoxy group influencing binding affinity .

Key Structural Variations and Implications

Feature Target Compound Analogs (Examples) Impact on Properties
Aliphatic Chain Hexanoylamino linker Butyric/Propanoic acid (e.g., ) Longer chain enhances solubility and bioavailability.
Benzylidene Substituent 4-Methylphenyl Indolyl, Methoxyphenyl (e.g., ) 4-Methylphenyl increases lipophilicity; indolyl enhances π-stacking.
Thioxo Group 2-Sulfanylidene 2-Methylthio (e.g., ) Thioxo improves tautomerism and H-bonding capacity.

Biological Activity

2-Hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid is a complex organic compound with notable biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C24H24N2O5S2C_{24}H_{24}N_{2}O_{5}S_{2} and features a thiazolidinone ring, a benzoic acid moiety, and a sulfanylidene group. Its unique structural elements contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar thiazolidinone structures exhibit significant antimicrobial properties. For instance, studies have shown that 1,3-thiazolidin-4-one derivatives demonstrate antibacterial and antifungal activities against various pathogens. The compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

Thiazolidinone derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that certain analogs can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HePG2 (liver cancer). The mechanism often involves apoptosis induction and cell cycle arrest . The specific compound under discussion may share these properties due to its structural similarities with known anticancer agents.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Some thiazolidinone derivatives have shown promising results in scavenging free radicals, thereby protecting cellular components from oxidative damage. This activity could be attributed to the presence of hydroxyl groups in the compound, which are known to enhance antioxidant capacity .

The biological effects of 2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid likely involve interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It may bind to receptors that regulate apoptosis or cell survival pathways, leading to enhanced therapeutic effects .

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives:

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiazolidinones against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Antimicrobial Screening : Another research project assessed the antimicrobial efficacy of thiazolidinone compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones, indicating strong antimicrobial potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid, it is useful to compare it with related compounds:

Compound NameStructure SimilaritiesBiological Activity
2-Hydroxybenzoic AcidHydroxyl groupAntimicrobial
4-Thiazolidinone DerivativesThiazolidinone coreAnticancer, Antioxidant
5-Ene-ThiazolidinonesSimilar core modificationsDiverse pharmacological profiles

Q & A

Q. What are the common synthetic routes for preparing thiazolidinone-containing derivatives like 2-hydroxy-4-[...]benzoic acid?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of aldehydes (e.g., 4-methylbenzaldehyde) with thiosemicarbazides to form hydrazone intermediates.
  • Step 2 : Cyclization with mercaptoacetic acid or chloroacetic acid under reflux in DMF/acetic acid to form the thiazolidinone core .
  • Step 3 : Coupling the thiazolidinone derivative with a benzoic acid scaffold via hexanoylamino linkage under peptide-coupling conditions (e.g., DCC/DMAP).
    Methodological Note: Monitor reaction progress via TLC and purify intermediates via recrystallization (DMF/ethanol mixtures are common solvents) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to confirm substituent positions. For example, the Z-configuration of the methylidene group in the thiazolidinone ring is confirmed by coupling constants in 1^1H NMR .
  • Elemental Analysis : Compare calculated vs. observed C, H, N, and S percentages (e.g., deviations < 0.4% indicate purity) .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks (e.g., C=O at ~1700 cm1^{-1}, C=S at ~1250 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Antimicrobial Activity : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
  • Antioxidant Screening : Employ DPPH radical scavenging assays; IC50_{50} values < 50 µM suggest significant activity .

Advanced Questions

Q. How can synthetic yields be optimized for analogs with variable substituents?

Yields depend on substituent electronic effects and steric hindrance. For example:

Substituent PositionYield (%)Key Condition
4-Methoxyphenyl74Piperidine catalyst in ethanol
3-(2-Phenylethoxy)phenyl34Prolonged reflux (26 hours)
Methodological Recommendations :
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Optimize catalysts (e.g., piperidine vs. morpholine) to enhance cyclization efficiency .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Scenario : Discrepancies between observed and calculated 13^13C NMR shifts.
  • Solution : Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the thiazolidinone C=O and adjacent protons confirm ring connectivity .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E configuration of the methylidene group) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and compare bioactivity.
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding between the benzoic acid moiety and bacterial enzymes) .
  • Data Analysis : Apply multivariate regression to correlate logP values with antimicrobial potency .

Q. How to design in vivo studies for assessing pharmacokinetic properties?

  • Experimental Design : Use a randomized block design with split plots for dose-response analysis (e.g., 4 replicates per group) .
  • Key Parameters : Measure plasma half-life (t1/2_{1/2}), bioavailability (F%), and tissue distribution via LC-MS/MS.
  • Challenge : Address poor solubility by formulating as a sodium salt (adjust pH to 7.4) .

Data Contradiction Analysis

Q. How to interpret conflicting results in biological assays across studies?

  • Case : A compound shows high in vitro antimicrobial activity but low efficacy in vivo.
  • Root Cause : Possible poor membrane permeability or rapid metabolism.
  • Resolution :
    • Measure logD (octanol/water) to assess lipophilicity.
    • Conduct metabolic stability assays using liver microsomes .

Methodological Tables

Q. Table 1. Representative Synthetic Yields for Analogous Thiazolidinones

Compound StructureYield (%)Key ConditionReference
5-(4-Methoxyphenyl derivative)74Piperidine, ethanol
3-(2-Phenylethoxy)phenyl analog34Extended reflux (26 h)

Q. Table 2. Critical NMR Assignments for Thiazolidinone Core

Proton/Groupδ (ppm)MultiplicityAssignment
Thiazolidinone C=S125Singlet13^13C
Benzoic acid COOH12.1Broad1^1H

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